molecular formula C25H19ClN2O3S B11661123 methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11661123
M. Wt: 462.9 g/mol
InChI Key: WZSLRYGCMKLVQW-UHFFFAOYSA-N
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Description

METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various catalysts such as piperidine and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H19ClN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H19ClN2O3S/c1-31-25(30)22-16-9-6-12-21(16)32-24(22)28-23(29)17-13-20(15-8-2-4-10-18(15)26)27-19-11-5-3-7-14(17)19/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,28,29)

InChI Key

WZSLRYGCMKLVQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

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